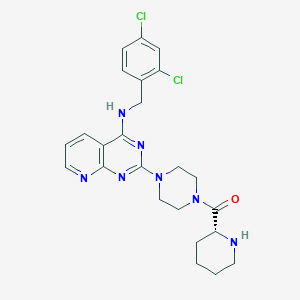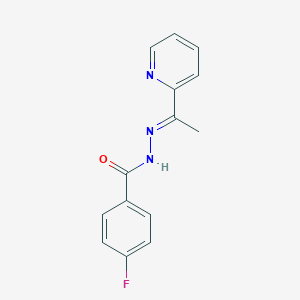
Bis-PEG13-acide
Vue d'ensemble
Description
Bis-PEG13-acid is a polyethylene glycol derivative containing two terminal carboxylic acid groups. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The terminal carboxylic acids can be reacted with primary amine groups in the presence of activators to form stable amide bonds .
Applications De Recherche Scientifique
Bis-PEG13-acid has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Bis-PEG13-acid is a homobifunctional PEG linker containing two terminal carboxylic acid groups . The primary targets of Bis-PEG13-acid are primary amine groups . These amine groups are present in various biological molecules, including proteins, peptides, and other amine-containing compounds. The interaction between Bis-PEG13-acid and these primary amines forms the basis of its mode of action .
Mode of Action
Bis-PEG13-acid interacts with its targets (primary amine groups) through a process known as PEGylation . In the presence of activators such as EDC or DCC, the terminal carboxylic acids of Bis-PEG13-acid can react with primary amine groups to form a stable amide bond . This reaction results in the modification of the target molecule, altering its properties and behavior .
Biochemical Pathways
The specific biochemical pathways affected by Bis-PEG13-acid depend on the nature of the target molecule. It’s important to note that bis-peg13-acid is often used in the synthesis of protacs . PROTACs are molecules that can selectively degrade target proteins, exploiting the intracellular ubiquitin-proteasome system . Therefore, the biochemical pathways affected by Bis-PEG13-acid would be those related to the target protein of the specific PROTAC .
Pharmacokinetics
The hydrophilic peg spacer in bis-peg13-acid is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The molecular and cellular effects of Bis-PEG13-acid’s action are largely dependent on the specific target molecule and the context in which it is used. For instance, when used in the synthesis of PROTACs, the result of Bis-PEG13-acid’s action could be the selective degradation of a target protein .
Action Environment
The action, efficacy, and stability of Bis-PEG13-acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the carboxylic acid groups in Bis-PEG13-acid . Additionally, the presence of other reactive groups can also influence the efficiency of the PEGylation process . .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
The terminal carboxylic acids of Bis-PEG13-acid can react with primary amine groups in the presence of activators such as EDC or DCC to form a stable amide bond . This property allows Bis-PEG13-acid to interact with various biomolecules, including enzymes and proteins, in biochemical reactions .
Cellular Effects
As a PROTAC linker, Bis-PEG13-acid plays a crucial role in the function of PROTAC molecules . PROTACs are designed to target specific proteins for degradation, thereby influencing various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Bis-PEG13-acid primarily involves its role as a linker in PROTAC molecules . PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein . The ability of Bis-PEG13-acid to form stable amide bonds with primary amine groups is key to its function in this process .
Metabolic Pathways
As a PROTAC linker, it is likely involved in the ubiquitin-proteasome system, which is responsible for protein degradation .
Subcellular Localization
As a component of PROTAC molecules, it may be found wherever these molecules exert their effects, which could include various compartments or organelles within the cell .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bis-PEG13-acid is synthesized through the reaction of polyethylene glycol with carboxylic acid groups. The process involves the activation of carboxylic acids using reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), followed by the reaction with polyethylene glycol .
Industrial Production Methods: In industrial settings, the production of Bis-PEG13-acid involves large-scale synthesis using similar activation and reaction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically stored at low temperatures to maintain stability .
Types of Reactions:
Substitution Reactions: Bis-PEG13-acid undergoes substitution reactions with primary amines to form amide bonds.
Esterification Reactions: The carboxylic acid groups can react with alcohols to form esters in the presence of catalysts.
Common Reagents and Conditions:
EDC or DCC: Used as activators for the formation of amide bonds.
Catalysts: Used in esterification reactions to facilitate the reaction between carboxylic acids and alcohols.
Major Products Formed:
Amides: Formed through the reaction with primary amines.
Esters: Formed through esterification reactions with alcohols.
Comparaison Avec Des Composés Similaires
Bis-PEG12-acid: Similar structure but with a shorter polyethylene glycol spacer.
Bis-PEG14-acid: Similar structure but with a longer polyethylene glycol spacer.
Uniqueness: Bis-PEG13-acid is unique due to its specific polyethylene glycol spacer length, which provides an optimal balance between solubility and reactivity. This makes it particularly useful in applications where precise control over molecular properties is required .
Propriétés
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H58O17/c31-29(32)1-3-35-5-7-37-9-11-39-13-15-41-17-19-43-21-23-45-25-27-47-28-26-46-24-22-44-20-18-42-16-14-40-12-10-38-8-6-36-4-2-30(33)34/h1-28H2,(H,31,32)(H,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVYBDAGTRVAAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H58O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585037 | |
| Record name | 4,7,10,13,16,19,22,25,28,31,34,37,40-Tridecaoxatritetracontane-1,43-dioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
690.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
892155-64-5 | |
| Record name | 4,7,10,13,16,19,22,25,28,31,34,37,40-Tridecaoxatritetracontane-1,43-dioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


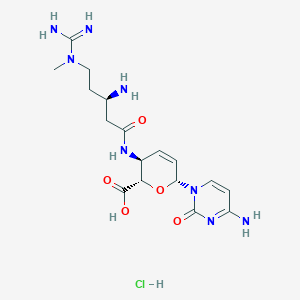
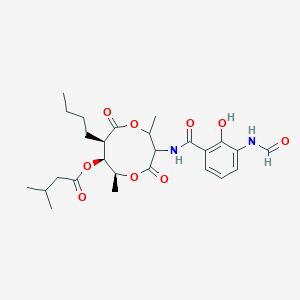
![(5S)-5,14-diethyl-19,19-difluoro-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B521638.png)

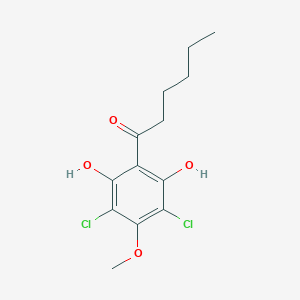
![1-[2-(Octylamino)-2-oxoethyl]pyridin-1-ium-3-carboxylic acid;bromide](/img/structure/B522419.png)
![N-Benzoyl-L-glutamyl-[4-phosphono(difluoromethyl)]-L-phenylalanine-[4-phosphono(difluoro-methyl)]-L-phenylalanineamide](/img/structure/B522425.png)
![N~3~-[3-(1h-Indol-6-Yl)benzyl]pyridine-2,3-Diamine](/img/structure/B522426.png)
![4-[8-Methyl-3-[(4-Methylphenyl)amino]imidazo[1,2-A]pyridin-2-Yl]phenol](/img/structure/B522471.png)

![N-[3-(allyloxy)phenyl]-4-methoxybenzamide](/img/structure/B522857.png)
![7-{(4-Fluorophenyl)[4-(2-hydroxyethyl)piperazin-1-yl]methyl}quinolin-8-ol](/img/structure/B522874.png)
